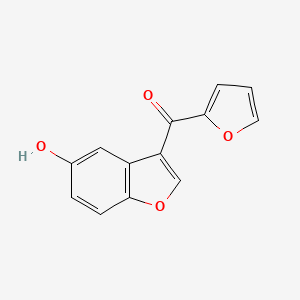![molecular formula C19H16F3N3O2S B11564093 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11564093.png)
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a hydrazone linkage, and a trifluoromethyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate thioamide or thiourea compounds. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole
Uniqueness
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16F3N3O2S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H16F3N3O2S/c1-26-14-9-8-13(15(10-14)27-2)11-23-25-18-24-17(19(20,21)22)16(28-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,24,25)/b23-11+ |
InChI Key |
UEBSQLZSDHLZNT-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11564022.png)
![1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11564035.png)
![2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11564038.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11564041.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11564043.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11564051.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11564053.png)
![5-bromo-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11564066.png)
![Ethyl 1-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11564068.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11564071.png)
![(4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564081.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11564083.png)
